molecular formula C13H14N2O7 B030539 (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester CAS No. 96034-57-0

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester

Cat. No.: B030539
CAS No.: 96034-57-0
M. Wt: 310.26 g/mol
InChI Key: JMJMJDNHVXYAOC-MNOVXSKESA-N
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Description

Trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline is a synthetic organic compound that belongs to the class of proline derivatives. Proline is an amino acid that plays a crucial role in protein synthesis and structure. The addition of the 4-nitrobenzyloxycarbonyl group to the proline molecule introduces unique chemical properties that can be exploited in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester typically involves the protection of the proline amino group followed by the introduction of the 4-nitrobenzyloxycarbonyl group. The reaction conditions may include the use of protecting groups, solvents, and catalysts to achieve the desired product with high yield and purity.

    Protection of the Amino Group: The amino group of proline is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

    Introduction of the 4-Nitrobenzyloxycarbonyl Group: The protected proline is then reacted with 4-nitrobenzyl chloroformate in the presence of a base such as triethylamine to introduce the 4-nitrobenzyloxycarbonyl group.

    Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The nitrobenzyloxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an amine.

Scientific Research Applications

Trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline has various scientific research applications, including:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of protein structure and function.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways. The nitrobenzyloxycarbonyl group can act as a protecting group, influencing the reactivity and stability of the molecule.

Comparison with Similar Compounds

Trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline can be compared with other proline derivatives such as:

    N-Boc-L-proline: Similar in structure but with a tert-butyloxycarbonyl protecting group.

    N-Fmoc-L-proline: Similar in structure but with a fluorenylmethyloxycarbonyl protecting group.

    Trans-4-Hydroxy-L-proline: Lacks the nitrobenzyloxycarbonyl group, making it less reactive in certain applications.

The uniqueness of (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester lies in the presence of the 4-nitrobenzyloxycarbonyl group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

(2S,4R)-4-hydroxy-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O7/c16-10-5-11(12(17)18)14(6-10)13(19)22-7-8-1-3-9(4-2-8)15(20)21/h1-4,10-11,16H,5-7H2,(H,17,18)/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJMJDNHVXYAOC-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441879
Record name (4R)-4-Hydroxy-1-{[(4-nitrophenyl)methoxy]carbonyl}-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96034-57-0
Record name (4R)-4-Hydroxy-1-{[(4-nitrophenyl)methoxy]carbonyl}-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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